molecular formula C12H18ClNO2 B13652743 (R)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

(R)-(4-Benzylmorpholin-2-yl)methanol hydrochloride

Katalognummer: B13652743
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: DMOHDTJWLARAIF-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the morpholine ring. This compound is often used in research and development settings, particularly in the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of ®-4-benzylmorpholine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine .

Wissenschaftliche Forschungsanwendungen

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific structure, which combines the properties of morpholine and benzyl groups. This combination allows it to interact with a wide range of molecular targets, making it versatile for various research applications .

Eigenschaften

Molekularformel

C12H18ClNO2

Molekulargewicht

243.73 g/mol

IUPAC-Name

[(2R)-4-benzylmorpholin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m1./s1

InChI-Schlüssel

DMOHDTJWLARAIF-UTONKHPSSA-N

Isomerische SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CO.Cl

Kanonische SMILES

C1COC(CN1CC2=CC=CC=C2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.